molecular formula C12H9FN6 B3010876 (E)-6-(2-(3-fluorobenzylidene)hydrazinyl)-9H-purine CAS No. 537667-42-8

(E)-6-(2-(3-fluorobenzylidene)hydrazinyl)-9H-purine

Cat. No.: B3010876
CAS No.: 537667-42-8
M. Wt: 256.244
InChI Key: CGTJZXDMSBUDQY-BLLMUTORSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-6-(2-(3-fluorobenzylidene)hydrazinyl)-9H-purine is a synthetic organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the azomethine group (R–CH=NR’), which is known for its diverse biological activities

Scientific Research Applications

(E)-6-(2-(3-fluorobenzylidene)hydrazinyl)-9H-purine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

    Biological Research: It serves as a probe to study various biological processes due to its ability to interact with biomolecules.

Safety and Hazards

The safety and hazards associated with a chemical compound depend on its physical and chemical properties. Without specific data, it’s difficult to provide accurate safety and hazard information .

Future Directions

The future directions in the research and application of this compound would depend on its properties and potential uses. For example, if the compound shows promising biological activity, it could be further developed as a drug .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-6-(2-(3-fluorobenzylidene)hydrazinyl)-9H-purine typically involves the condensation reaction between 3-fluorobenzaldehyde and a hydrazine derivative. A common method includes the following steps:

    Reactants: Equimolar quantities of 3-fluorobenzaldehyde and the hydrazine derivative.

    Solvent: Ethanol is often used as the solvent.

    Catalyst: A catalyst such as tungsten oxide modified AlTUD-1 can be used to enhance the reaction yield.

    Conditions: The reaction mixture is refluxed at 80°C for several hours.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but the principles of large-scale organic synthesis would apply. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-6-(2-(3-fluorobenzylidene)hydrazinyl)-9H-purine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the azomethine group to an amine.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines.

Mechanism of Action

The mechanism of action of (E)-6-(2-(3-fluorobenzylidene)hydrazinyl)-9H-purine involves its interaction with molecular targets such as enzymes or receptors. The azomethine group can form covalent bonds with nucleophilic sites on proteins, altering their function. This interaction can lead to the inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-chloro-2-(2-(2-fluorobenzylidene)hydrazinyl)pyridine
  • (E)-3-chloro-2-(2-(4-fluorobenzylidene)hydrazinyl)pyridine

Uniqueness

(E)-6-(2-(3-fluorobenzylidene)hydrazinyl)-9H-purine is unique due to its purine backbone, which is a common structural motif in many biologically active molecules, including nucleotides and certain pharmaceuticals. This structural feature may confer specific biological activities and interactions that are distinct from other hydrazone derivatives .

Properties

IUPAC Name

N-[(E)-(3-fluorophenyl)methylideneamino]-7H-purin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FN6/c13-9-3-1-2-8(4-9)5-18-19-12-10-11(15-6-14-10)16-7-17-12/h1-7H,(H2,14,15,16,17,19)/b18-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGTJZXDMSBUDQY-BLLMUTORSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C=NNC2=NC=NC3=C2NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)F)/C=N/NC2=NC=NC3=C2NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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